Cyclohexylmethyl chloroformate

Descripción general

Descripción

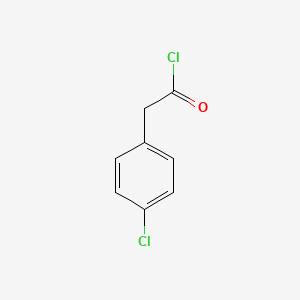

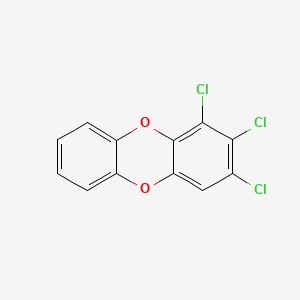

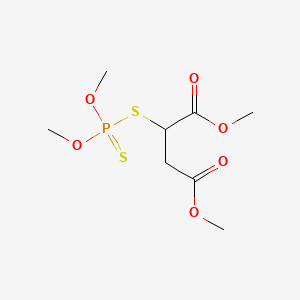

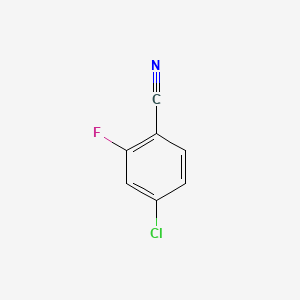

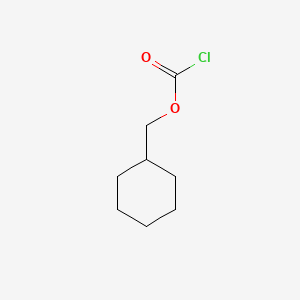

Cyclohexylmethyl chloroformate is an organic compound with the molecular formula C8H13ClO2 . It is formally an ester of chloroformic acid . It is a colorless, volatile liquid that degrades in moist air .

Molecular Structure Analysis

The molecular structure of Cyclohexylmethyl chloroformate consists of a cyclohexylmethyl group attached to a carbonochloridate group . The InChI code for this compound is 1S/C8H13ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h7H,1-6H2 .Chemical Reactions Analysis

Chloroformates, including Cyclohexylmethyl chloroformate, are known to react with amines to form carbamates and with alcohols to form carbonate esters . They also react with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base, which serves to absorb the HCl produced .Physical And Chemical Properties Analysis

Cyclohexylmethyl chloroformate has a molecular weight of 176.64 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are both 176.0604073 g/mol . Its topological polar surface area is 26.3 Ų .Aplicaciones Científicas De Investigación

Chiral Stationary Phases in Chromatography

Cyclohexylcarbamates of cellulose and amylose, related to cyclohexylmethyl chloroformate, have been explored for their effectiveness as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) and thin-layer chromatography. These CSPs demonstrate high resolving abilities for enantiomers, which are comparable to popular CSPs like tris(3,5-dimethylphenylcarbamate)s of cellulose and amylose. These derivatives also offer the advantage of solubility in chloroform and demonstrate chiral discrimination in both 1H NMR spectroscopy and HPLC (Kubota, Yamamoto, & Okamoto, 2000).

Generation and Reactivity of Cyclohexynes

Cyclohexynes can be effectively generated from cyclohex-1-enyliodonium salts using a mild base like acetate and fluoride ion in chloroform. This process also demonstrates the regioselectivity of nucleophilic addition, showcasing the reactivity of these compounds in chloroform (Fujita, Sakanishi, Kim, & Okuyama, 2002).

Cytochrome P-450 2E1 Mediated Metabolism

Chloroform's metabolism via cytochrome P-450 2E1 (CYP2E1)-mediated oxidation to phosgene, a process related to the use of chloroform, is essential in understanding its metabolic pathways. This research provides insights into the metabolic rate constants and specific activity of human and rat hepatic CYP2E1 towards chloroform and toluene (Lipscomb et al., 2004).

Synthesis of Cyclohexane Carboxylic Acid

The phase-transfer method for synthesizing α-chlorine cyclohexane carboxylic acid from cyclohexanone, chloroform, and water under specific conditions was explored. This research elucidates the relative factors affecting the synthesis process and the optimal conditions for achieving a high production rate (Hongbo Tong, 2003).

Solvent Effects in Nanosized Silica Synthesis

The effects of using different oils, including chloroform and cyclohexane, and surfactants in the modified Stober process for synthesizing silicacolloids were investigated. This study demonstrates how mean particle size is influenced by both the oil and surfactant used, and the interaction between these two factors. The findings are significant for understanding the role of solvent properties in nanoscale material synthesis (Kust, Hendel, Markowitz, Schoen, & Gaber, 2000).

Synthesis and Structure of Tetrazine Derivatives

The synthesis and structure of bis(cyclohexylmethyl) 3,6-bis(4-chlorophenyl)-1,2,4,5-tetrazine-1,2-dicarboxylate, using cyclohexylmethyl chloroformate, were studied. This research is pivotal in understanding the chemical reactions and structural properties of tetrazine derivatives, which are crucial in various chemical and pharmaceutical applications (Zhang, Rao, Mao, & Hu, 2011).

Interfacial Polymerization on Paper Surfaces

A study focused on controlling the preparation of functional papers via interfacial polymerization, using organic solvents like chloroform. This research highlights the significance of solvent choice in the formation of nylon films on paper surfaces, demonstrating the potential for creating novel materials with specific properties (Ichiura, Seike, & Ohtani, 2013).

Selective Solvent Interactions in Chemical Reactions

The interactions of solvent components with solutes in fluorous biphasic systems involving chloroform were investigated. This study provides valuable insights into solvent-solute interactions, which are crucial for optimizing reaction conditions in various chemical processes (Gerig, 2005).

Direcciones Futuras

While specific future directions for Cyclohexylmethyl chloroformate are not mentioned in the sources, chloroformates in general are popular in the field of chromatography as derivatization agents . They convert polar compounds into less polar, more volatile derivatives, enabling relatively simple transformation of a large array of metabolites for analysis by gas chromatography/mass spectrometry . This suggests potential future applications in analytical chemistry.

Propiedades

IUPAC Name |

cyclohexylmethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQONNCNKUWWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50976463 | |

| Record name | Cyclohexylmethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexylmethyl chloroformate | |

CAS RN |

6099-86-1 | |

| Record name | Carbonochloridic acid, cyclohexylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6099-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylmethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylmethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylmethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.